2-[(quinolin-6-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione is a heterocyclic compound that features both isoindoline and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with a quinoline moiety . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline moiety to a dihydroquinoline derivative.
Substitution: This reaction can introduce different substituents on the isoindoline or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. It modulates the activity of these receptors, which can lead to therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents.
Quinoline derivatives: These compounds feature the quinoline moiety and are used in various medicinal applications.
Uniqueness
2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione is unique due to its dual functionality, combining both isoindoline and quinoline moieties. This dual functionality enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13N3O2/c22-17-14-5-1-2-6-15(14)18(23)21(17)11-20-13-7-8-16-12(10-13)4-3-9-19-16/h1-10,20H,11H2 |
InChI Key |
FSTZBJQUIMLWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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